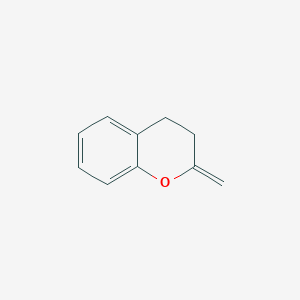![molecular formula C13H18N2OS B14443505 N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 74787-61-4](/img/structure/B14443505.png)
N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that features a cyclopropyl group, a phenyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of cyclopropyl(phenyl)methyl isothiocyanate with 2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopropylmethyl)-N’-(2-hydroxyethyl)thiourea
- N-(Phenylmethyl)-N’-(2-hydroxyethyl)thiourea
- N-(Cyclopropyl(phenyl)methyl)-N’-(2-methoxyethyl)thiourea
Uniqueness
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
74787-61-4 |
|---|---|
Fórmula molecular |
C13H18N2OS |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
1-[cyclopropyl(phenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H18N2OS/c16-9-8-14-13(17)15-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H2,14,15,17) |
Clave InChI |
VPLPGVGKYKUOGG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=CC=C2)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


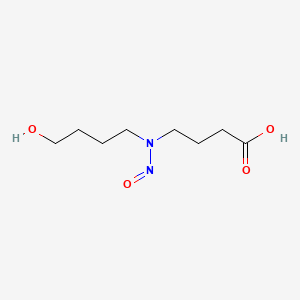



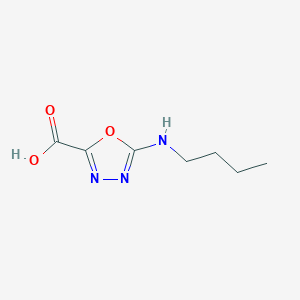
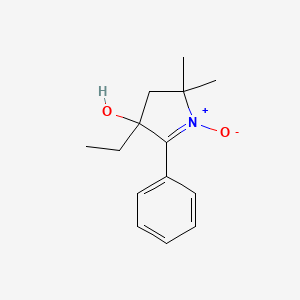
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
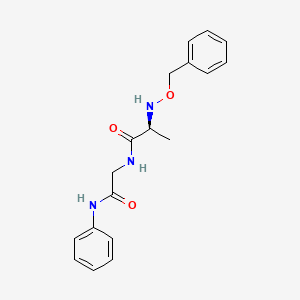
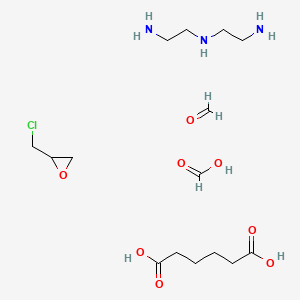

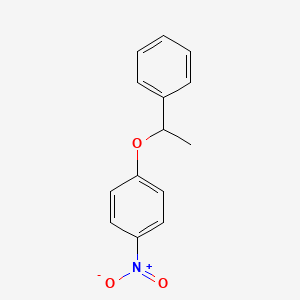

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
